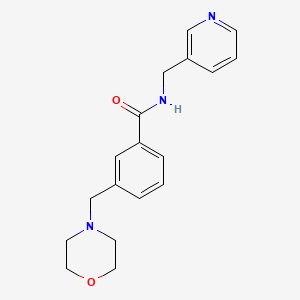
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a member of the benzamide family of compounds and has been shown to have promising results in several areas of research, including cancer treatment, neuroprotection, and cardiovascular disease.
作用机制
The mechanism of action of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and pathways involved in cell growth and survival. 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide are complex and depend on the specific application and dosage. In cancer research, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection research, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
One advantage of using 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its relatively low toxicity and high specificity for its target enzymes and pathways. Additionally, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is relatively easy to synthesize and can be obtained in large quantities for use in experiments.
One limitation of using 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide. One area of research that has shown promise is in the development of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide-based cancer therapies. Additionally, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Another potential future direction for research on 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is in the development of more specific and potent inhibitors of its target enzymes and pathways. This could lead to the development of more effective therapies for a variety of diseases.
Overall, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is a promising compound that has shown potential in several areas of scientific research. Further research is needed to fully understand its mechanism of action and to develop more effective therapies based on its properties.
合成方法
The synthesis of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with 4-formylmorpholine to form 3-(4-formylmorpholinyl)methylpyridine. This intermediate is then reacted with 4-chlorobenzoyl chloride to produce the final product, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide.
科学研究应用
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. One area of research that has shown promise is in cancer treatment. 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy.
Another area of research where 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has shown potential is in neuroprotection. 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to protect neurons from damage caused by oxidative stress, which is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-16-4-2-6-19-12-16)17-5-1-3-15(11-17)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHQFKGYNFGIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![2-{[3-(2,4,6-trichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4943912.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)
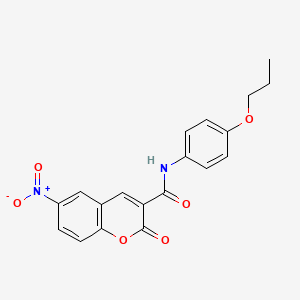
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
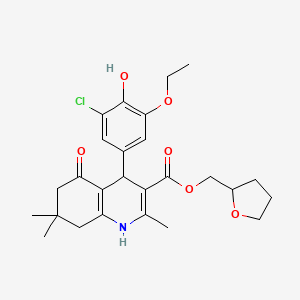
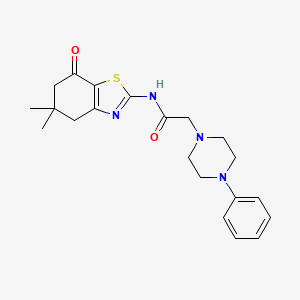

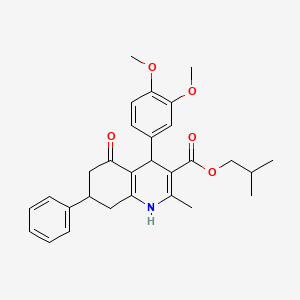
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
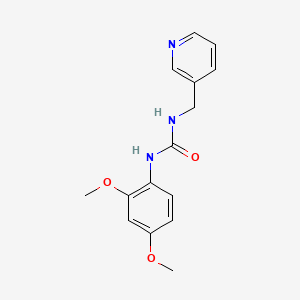
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)